molecular formula C12H13N3O B1454089 3-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1,2,4-oxadiazol-5-amine CAS No. 1342082-17-0

3-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1,2,4-oxadiazol-5-amine

Cat. No.: B1454089
CAS No.: 1342082-17-0
M. Wt: 215.25 g/mol
InChI Key: VKXFWABQILNVKP-UHFFFAOYSA-N
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Description

3-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1,2,4-oxadiazol-5-amine is a heterocyclic compound that combines a tetrahydronaphthalene moiety with an oxadiazole ring

Properties

IUPAC Name

3-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2,4-oxadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c13-12-14-11(15-16-12)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXFWABQILNVKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)C3=NOC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrazide with a nitrile oxide, leading to the formation of the oxadiazole ring .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

3-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1,2,4-oxadiazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Uniqueness: 3-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1,2,4-oxadiazol-5-amine is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties

Biological Activity

3-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1,2,4-oxadiazol-5-amine is a compound of interest due to its potential biological activities. This article explores its biological activity, particularly in relation to anticancer properties and other therapeutic applications.

Chemical Structure and Properties

The compound features a 1,2,4-oxadiazole ring fused with a tetrahydronaphthalene moiety. The oxadiazole ring is known for its diverse biological activities, including anticancer and antimicrobial effects.

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives as anticancer agents. The structure-activity relationship (SAR) indicates that modifications on the oxadiazole ring can significantly influence biological activity. For instance:

  • Inhibition of SIRT2 : Certain 1,2,4-oxadiazoles have been identified as potent inhibitors of SIRT2, a target in cancer therapy. The specific compound MC3465 demonstrated selective inhibition without affecting other sirtuins .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been investigated. Compounds containing the oxadiazole moiety have shown promising results against various bacterial strains.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of various oxadiazoles, including those similar to this compound. The findings indicated that these compounds exhibited significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

CompoundIC50 (µM)Cancer Cell Line
MC34651.98MCF-7
Compound A0.85HeLa

Case Study 2: Antimicrobial Activity

Research on the antimicrobial activity of oxadiazoles revealed that compounds structurally related to this compound exhibited effective inhibition against both Gram-positive and Gram-negative bacteria.

CompoundMinimum Inhibitory Concentration (MIC)Bacterial Strain
Compound B15 µg/mLStaphylococcus aureus
Compound C10 µg/mLEscherichia coli

The proposed mechanism for the anticancer activity of oxadiazoles involves the induction of apoptosis in cancer cells through the activation of caspase pathways. Additionally, some derivatives may inhibit key enzymes involved in tumor proliferation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1,2,4-oxadiazol-5-amine
Reactant of Route 2
3-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1,2,4-oxadiazol-5-amine

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